VAS 3947
Overview
Description
VAS 3947 is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyrimidine core linked to an oxazole ring via a thioether linkage, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VAS 3947 typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting N4-benzyl-6-chloropyrimidine-4,5-diamine with sodium azide under appropriate conditions to form the triazolopyrimidine ring.
Thioether Formation: The triazolopyrimidine intermediate is then reacted with 2-mercaptooxazole in the presence of a suitable base, such as potassium carbonate, to form the desired thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
VAS 3947 can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of VAS 3947 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-7-(1,3-oxazol-2-ylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
VAS 3947 stands out due to its unique combination of a triazolopyrimidine core and an oxazole ring linked via a thioether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
VAS 3947 is a synthetic compound recognized primarily for its role as a pan-NADPH oxidase (NOX) inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and implications for biomedical research.
Overview of this compound
- Chemical Structure : this compound is an analog of VAS 2870, designed to enhance solubility and specificity in inhibiting NOX enzymes.
- Primary Functions : It has been shown to inhibit platelet activation and aggregation, induce apoptosis in certain cancer cell lines, and modulate various signaling pathways.
Inhibition of Platelet Activation
This compound exhibits significant antiplatelet effects. Research indicates that it inhibits:
- Platelet Aggregation : It reduces thrombus formation without affecting normal hemostasis, suggesting a targeted action on pathological conditions rather than physiological processes .
- Calcium Mobilization and GPIIbIIIa Activation : The compound affects these processes through a NOX-independent pathway involving protein kinase C (PKC) signaling pathways, specifically IKKβ and p38 MAPK .
Induction of Apoptosis
This compound has been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines through:
- Endoplasmic Reticulum (ER) Stress : The compound triggers acute ER stress leading to cytotoxic signaling from the unfolded protein response (UPR) .
- Thiol Reactivity : It targets cysteine residues in proteins and glutathione, resulting in the formation of alkylation products that contribute to cell death .
Case Studies and Experimental Data
- Platelet Studies :
- Apoptosis Induction :
Summary Table of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Platelet Aggregation Inhibition | Significant reduction | |
Apoptosis Induction | Triggered via ER stress | |
NOX Activity Inhibition | Blocked after complex assembly |
Applications in Biomedical Research
This compound's unique properties make it a valuable tool in various research contexts:
- Cardiovascular Research : Its ability to inhibit platelet activation positions it as a candidate for studying thrombotic diseases.
- Cancer Research : The induction of apoptosis in AML cells opens avenues for exploring its potential as a therapeutic agent against hematological malignancies.
- Inflammation Studies : Given its role in modulating inflammatory responses through NOX inhibition, this compound may contribute to understanding chronic inflammatory conditions.
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDLDFNSCFLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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